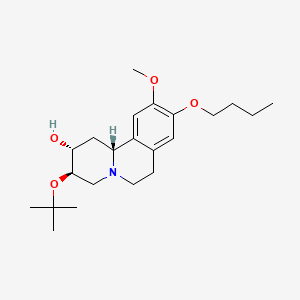
Vmat2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vmat2-IN-3 is a compound that acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for loading monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine into synaptic vesicles for storage and subsequent release in neurons. Dysregulation of VMAT2 can lead to various neuropsychiatric disorders, including Parkinson’s disease and schizophrenia .
Preparation Methods
The synthesis of Vmat2-IN-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Vmat2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another.
Scientific Research Applications
Vmat2-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of VMAT2 and its role in neurotransmitter transport.
Biology: Helps in understanding the physiological and pathological roles of monoamine neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and Huntington’s disease.
Industry: Used in the development of new drugs targeting VMAT2 and related pathways.
Mechanism of Action
Vmat2-IN-3 exerts its effects by inhibiting VMAT2, thereby reducing the loading of monoamine neurotransmitters into synaptic vesicles. This inhibition leads to decreased neurotransmitter release and altered neuronal signaling. The molecular targets and pathways involved include the binding of this compound to specific residues in the VMAT2 protein, which locks the transporter in an occluded conformation and prevents neurotransmitter transport .
Comparison with Similar Compounds
Vmat2-IN-3 is compared with other VMAT2 inhibitors such as tetrabenazine, valbenazine, and deutetrabenazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, selectivity, and therapeutic applications. For example, tetrabenazine is used to treat Huntington’s disease, while valbenazine and deutetrabenazine are used to treat tardive dyskinesia. This compound is unique in its specific binding affinity and inhibition mechanism, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C22H35NO4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2R,3R,11bR)-9-butoxy-10-methoxy-3-[(2-methylpropan-2-yl)oxy]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C22H35NO4/c1-6-7-10-26-20-11-15-8-9-23-14-21(27-22(2,3)4)18(24)13-17(23)16(15)12-19(20)25-5/h11-12,17-18,21,24H,6-10,13-14H2,1-5H3/t17-,18-,21-/m1/s1 |
InChI Key |
LNTKRVXTYGPZIN-DBXWQHBBSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)OC(C)(C)C)O)OC |
Canonical SMILES |
CCCCOC1=C(C=C2C3CC(C(CN3CCC2=C1)OC(C)(C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















